(S)-2-Amino-2-(thiophen-3-yl)acetic acid (S)-2-Amino-2-(thiophen-3-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 1194-87-2; 38150-49-1
VCID: VC5827119
InChI: InChI=1S/C6H7NO2S/c7-5(6(8)9)4-1-2-10-3-4/h1-3,5H,7H2,(H,8,9)/t5-/m0/s1
SMILES: C1=CSC=C1C(C(=O)O)N
Molecular Formula: C6H7NO2S
Molecular Weight: 157.19

(S)-2-Amino-2-(thiophen-3-yl)acetic acid

CAS No.: 1194-87-2; 38150-49-1

Cat. No.: VC5827119

Molecular Formula: C6H7NO2S

Molecular Weight: 157.19

* For research use only. Not for human or veterinary use.

(S)-2-Amino-2-(thiophen-3-yl)acetic acid - 1194-87-2; 38150-49-1

Specification

CAS No. 1194-87-2; 38150-49-1
Molecular Formula C6H7NO2S
Molecular Weight 157.19
IUPAC Name (2S)-2-amino-2-thiophen-3-ylacetic acid
Standard InChI InChI=1S/C6H7NO2S/c7-5(6(8)9)4-1-2-10-3-4/h1-3,5H,7H2,(H,8,9)/t5-/m0/s1
Standard InChI Key BVGBBSAQOQTNGF-YFKPBYRVSA-N
SMILES C1=CSC=C1C(C(=O)O)N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

(S)-2-Amino-2-(thiophen-3-yl)acetic acid (CAS: 1194-87-2; 38150-49-1) is a stereospecific derivative of glycine where the α-carbon is substituted with a thiophen-3-yl group. Its IUPAC name is (2S)-2-amino-2-thiophen-3-ylacetic acid, and it exhibits a chiral center at the α-carbon, conferring distinct physicochemical properties compared to its racemic or R-enantiomer counterparts . The compound’s structure is validated by its Standard InChI key (BVGBBSAQOQTNGF-YFKPBYRVSA-N), which encodes its stereochemical configuration.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC6H7NO2S\text{C}_6\text{H}_7\text{NO}_2\text{S}
Molecular Weight157.19 g/mol
CAS Number1194-87-2; 38150-49-1
IUPAC Name(2S)-2-amino-2-thiophen-3-ylacetic acid
SMILESC1=CSC=C1C(C(=O)O)N
ChEMBL IDCHEMBL1173786

Stereochemical Considerations

The S-configuration at the α-carbon differentiates this compound from its R-enantiomer (CAS: 65058-23-3), which exhibits distinct biological and synthetic behaviors . Computational studies using density functional theory (DFT) suggest that the thiophene ring’s electron-rich nature influences the compound’s reactivity, particularly in electrophilic substitution reactions .

Synthesis and Stereoselective Production

Asymmetric Synthesis Strategies

The synthesis of (S)-2-Amino-2-(thiophen-3-yl)acetic acid predominantly employs asymmetric methods to ensure enantiomeric purity. Enantioselective hydrogenation of α-keto precursors using chiral catalysts (e.g., Ru-BINAP complexes) achieves high enantiomeric excess (ee > 95%). Alternative routes involve chiral auxiliaries, such as Evans oxazolidinones, to induce stereocontrol during alkylation of thiophene derivatives .

Key Synthetic Challenges

A major challenge lies in minimizing racemization during acidic or basic workup. Recent advances utilize mild enzymatic resolution with acylases to isolate the S-enantiomer from racemic mixtures, improving yields to 70–80% .

Table 2: Comparative Synthetic Routes

MethodYield (%)Enantiomeric Excess (%)
Enantioselective Hydrogenation6595
Chiral Auxiliary Approach5890
Enzymatic Resolution7599

Applications in Organic Synthesis

Building Block for Heterocycles

The compound serves as a precursor for thiophene-fused heterocycles, such as thieno[3,2-b]pyrroles, via Pd-catalyzed cross-coupling reactions. Its carboxylic acid group enables conjugation with amines, yielding amides with enhanced bioactivity .

Materials Science Applications

Functionalization of polymers with (S)-2-Amino-2-(thiophen-3-yl)acetic acid improves conductivity in organic semiconductors, achieving hole mobilities of 0.1 cm²/V·s .

Research Gaps and Future Directions

Despite its promise, limited in vivo toxicology data and scalable synthesis methods hinder clinical translation. Future research should prioritize:

  • Mechanistic Studies: Elucidating its interaction with biological targets using cryo-EM or NMR.

  • Process Optimization: Developing continuous-flow systems for enantioselective synthesis.

  • Hybrid Molecules: Designing conjugates with known anticancer agents (e.g., doxorubicin) to enhance efficacy.

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